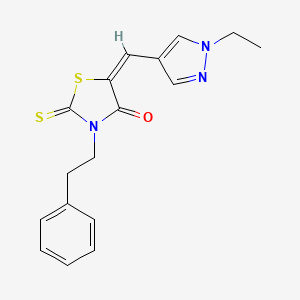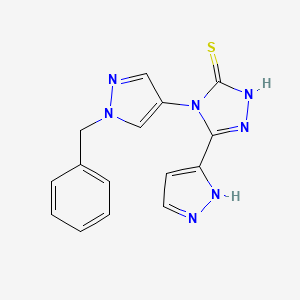![molecular formula C9H9N3OS2 B14928894 (5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14928894.png)
(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole and thiazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyrazole and thiazolone derivatives.
Applications De Recherche Scientifique
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
2-Thioxo-1,3-thiazolidin-4-one: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents.
Uniqueness
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combined pyrazole and thiazolone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H9N3OS2 |
|---|---|
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9N3OS2/c1-5-6(4-12(2)11-5)3-7-8(13)10-9(14)15-7/h3-4H,1-2H3,(H,10,13,14)/b7-3+ |
Clé InChI |
ULVTXBTWQJOCEQ-XVNBXDOJSA-N |
SMILES isomérique |
CC1=NN(C=C1/C=C/2\C(=O)NC(=S)S2)C |
SMILES canonique |
CC1=NN(C=C1C=C2C(=O)NC(=S)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928825.png)
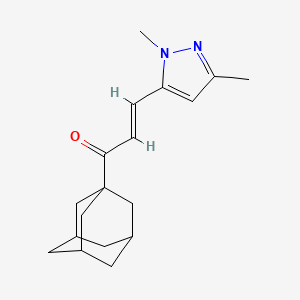
![(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928832.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928847.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)
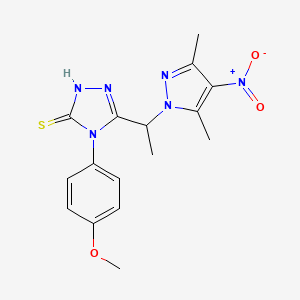
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
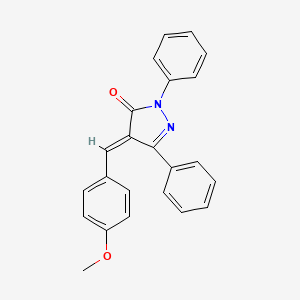
![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
